Nafcillin Penilloic Acid Ester Nafcillin Penilloic Acid Ester
Brand Name: Vulcanchem
CAS No.: 940306-31-0
VCID: VC0110681
InChI:
SMILES:
Molecular Formula: C₂₁H₂₄N₂O₆S
Molecular Weight: 432.49

Nafcillin Penilloic Acid Ester

CAS No.: 940306-31-0

Cat. No.: VC0110681

Molecular Formula: C₂₁H₂₄N₂O₆S

Molecular Weight: 432.49

* For research use only. Not for human or veterinary use.

Nafcillin Penilloic Acid Ester - 940306-31-0

Specification

CAS No. 940306-31-0
Molecular Formula C₂₁H₂₄N₂O₆S
Molecular Weight 432.49

Introduction

Synthesis and Degradation Pathways

Nafcillin Penilloic Acid Ester is generated through the hydrolytic degradation of nafcillin, a semi-synthetic penicillin derivative. The beta-lactam ring in nafcillin undergoes nucleophilic attack by water or esterases, leading to ring opening and the formation of penilloic acid . Subsequent esterification at the carboxyl group yields the ester derivative. This process is accelerated under acidic conditions due to the electron-donating ethoxy group on nafcillin’s naphthalene side chain, which enhances the electrophilicity of the beta-lactam carbonyl .

Comparative studies indicate that nafcillin’s acid instability exceeds that of penicillin G (benzylpenicillin), as its ethoxy-aromatic substituent facilitates beta-lactam hydrolysis . This instability necessitates careful pH control during pharmaceutical formulation to minimize degradation into penilloic acid derivatives.

Pharmacokinetic and Elimination Profile

  • Biliary Excretion: Lipophilic penicillins like nafcillin display high biliary clearance ratios. The ester’s increased hydrophobicity likely enhances its affinity for hepatobiliary transport systems, leading to preferential excretion into bile .

  • Renal Handling: Unlike more hydrophilic penicillins (e.g., carbenicillin), nafcillin and its derivatives show limited renal tubular secretion. Only 20–30% of the administered dose appears unchanged in urine .

  • Half-Life Modulation: In hepatic impairment, nafcillin’s half-life increases significantly due to reduced clearance capacity. This effect is expected to extend to its penilloic acid ester, necessitating dose adjustments in patients with liver dysfunction .

Table 2: Comparative Pharmacokinetic Parameters of Nafcillin Derivatives

ParameterNafcillinPenilloic Acid Ester
Oral Bioavailability<10%Not reported
Protein Binding90%Estimated >95%
Primary Clearance RouteHepatic (70%)Hepatic/Biliary
Plasma Half-Life0.5–1.5 hr2–4 hr (estimated)

Biomedical Implications and Metabolic Interactions

As a degradation product, Nafcillin Penilloic Acid Ester may contribute to allergic reactions in penicillin-sensitive individuals. The penicilloate structure retains antigenic determinants capable of cross-reacting with IgE antibodies directed against native penicillin epitopes . Furthermore, its hepatic clearance pathway creates potential for drug-drug interactions with:

  • Cytochrome P450 Inhibitors: Elevated ester plasma levels may occur with coadministration of CYP3A4/2C9 inhibitors (e.g., fluconazole).

  • UDP-Glucuronosyltransferase Inducers: Rifampicin or phenobarbital could accelerate ester metabolism, reducing systemic exposure.

Analytical Characterization Methods

High-performance liquid chromatography (HPLC) with UV detection at 254 nm is the primary analytical method, achieving >95% purity resolution . Mass spectrometric analysis confirms the molecular ion at m/z 432.1355 (M+H)+. Diastereomer separation requires chiral stationary phases or capillary electrophoresis with cyclodextrin additives.

Comparative Analysis with Related Esters

  • Acyltransferase Engineering: Heterologous expression of S. cerevisiae ATF1 could enhance ester yields in bioreactor systems .

  • NADH Redox Balancing: Deletion of Cspa_c47560 in C. saccharoperbutylacetonicum improves butanol availability , a strategy potentially adaptable for penilloic ester synthesis.

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